molecular formula C14H14N2O3 B11809178 Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11809178
M. Wt: 258.27 g/mol
InChI Key: GSXXFHWFEXJXIP-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a p-tolyl (4-methylphenyl) substituent at the 1-position, a formyl group at the 4-position, and an ethyl ester at the 3-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

The formyl group at the 4-position enhances reactivity, enabling nucleophilic additions or condensations, while the p-tolyl group contributes to lipophilicity and steric effects, influencing binding interactions in biological systems . Its synthesis typically involves cyclocondensation reactions of hydrazines with β-keto esters, followed by functional group modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Attachment of the P-tolyl Group: The P-tolyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of P-tolyl with the pyrazole compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Ethyl 4-carboxy-1-(P-tolyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate is synthesized through various methods involving the reaction of substituted hydrazones with appropriate aldehydes or carboxylic acids. The structural features of this compound include a pyrazole ring, a formyl group, and an ethyl ester function, which contribute to its reactivity and biological activity.

Key Synthesis Methods:

  • Vilsmeier-Haack Reaction: This method is commonly used to synthesize pyrazole derivatives, including this compound, by reacting hydrazones with phosphorus oxychloride and dimethylformamide .
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving ethyl acetoacetate and substituted phenylhydrazines .

Pharmacological Activities

The pharmacological activities of this compound and related pyrazole compounds have been extensively studied. These compounds exhibit a wide range of biological activities, making them valuable in medicinal chemistry.

Biological Activities:

  • Antimicrobial Activity: Pyrazole derivatives, including this compound, have shown significant antimicrobial properties against various bacterial and fungal strains . For instance, studies have indicated that certain derivatives possess potent activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Compound Target Organism MIC (µg/mL)
This compoundE. coli46
This compoundS. aureus44
  • Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac sodium . This makes them potential candidates for treating inflammatory diseases.

Case Study: Anticancer Activity

A series of pyrazole derivatives were evaluated for their anticancer activity against various cancer cell lines. This compound showed promising results in inhibiting cell proliferation in human colon carcinoma cell lines (HCT116) with an IC50 value of approximately 0.58 µM .

Potential Therapeutic Applications

Given its diverse pharmacological properties, this compound has potential applications in several therapeutic areas:

Therapeutic Areas:

  • Antimicrobial Agents: Due to its efficacy against bacterial and fungal infections, this compound could be developed into a new class of antimicrobial agents.
  • Anti-inflammatory Drugs: Its anti-inflammatory properties suggest potential use in treating conditions such as arthritis or other inflammatory diseases.
  • Anticancer Therapies: The demonstrated anticancer activity positions it as a candidate for further development in cancer treatment protocols.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The P-tolyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Key Features/Applications Reference ID
Ethyl 4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate 1: p-tolyl; 3: COOEt; 4: CHO Intermediate for bioactive molecules
Ethyl 1H-pyrazole-3-carboxylate 3: COOEt; no substituents at 1/4 Simpler scaffold; limited applications
Diethyl 1H-pyrazole-3,4-dicarboxylate 3: COOEt; 4: COOEt Higher polarity; used in coordination chemistry
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1: pyridinyl; 4: COOEt; 5: CHO Triazole core; enhanced hydrogen bonding
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 1: 4-methoxybenzyl; 5: COOEt; 3: p-tolyl Altered steric effects; crystallographic studies
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate 1: CF3CH2; 3: COOEt; 4: CHO Increased electronegativity; metabolic stability

Key Observations:

  • Substituent Position and Reactivity : The placement of the formyl group at the 4-position (vs. 5-position in triazole analogs) directs reactivity toward specific nucleophilic attacks, enabling regioselective synthesis of fused heterocycles .
  • Aromatic Substituents : Replacing p-tolyl with pyridinyl (as in ) introduces hydrogen-bonding capabilities, while 4-methoxybenzyl () increases steric bulk, affecting crystal packing and solubility.
  • Electron-Withdrawing Groups : The trifluoroethyl group in enhances electronegativity and metabolic stability, making it suitable for drug design.

Crystallographic and Conformational Differences

Crystallographic studies reveal how substituents influence molecular geometry:

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate () forms a planar pyrazole ring with dihedral angles of 85.6° between the p-tolyl and methoxybenzyl groups, favoring π-π stacking.
  • Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () exhibits intermolecular hydrogen bonds between the formyl oxygen and pyridinyl hydrogen, stabilizing its lattice structure.

Spectral and Computational Data

  • NMR and IR : The formyl group in the target compound shows a characteristic C=O stretch at ~1700 cm⁻¹ in IR, distinct from ester carbonyls (~1650 cm⁻¹) .
  • DFT Studies : Computational models (e.g., ) predict higher electron density at the formyl group, aligning with its nucleophilic reactivity.

Biological Activity

Ethyl 4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_3

This compound features a pyrazole ring, an ethyl group, and a formyl group, which contribute to its biological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study demonstrated that derivatives of pyrazoles exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Other derivatives0.25Escherichia coli

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. Specifically, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported up to 85% inhibition of these cytokines at concentrations around 10 µM, demonstrating the compound's potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A related pyrazole derivative demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 0.08 µM. This suggests that this compound may possess similar anticancer properties .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Enzymes: Pyrazoles often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
  • Modulation of Cytokine Production: The ability to inhibit pro-inflammatory cytokines suggests a mechanism involving the modulation of signaling pathways associated with inflammation.

Case Studies

Several studies have explored the biological activities of related pyrazole compounds:

  • Study on Antimicrobial Activity: A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains, showing promising results in terms of antimicrobial efficacy.
  • In Vivo Anti-inflammatory Study: In a carrageenan-induced rat model, compounds similar to this compound exhibited significant reduction in paw edema compared to standard anti-inflammatory drugs like ibuprofen .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group at position 4 readily undergoes condensation with amines, hydrazines, and other nucleophiles. For example:

  • Hydrazone Formation : Reaction with hydrazine derivatives produces hydrazones, a key step in synthesizing bioactive molecules. A study demonstrated >90% yield when reacting with substituted hydrazines under mild acidic conditions (DMSO, 25°C) .

  • Schiff Base Synthesis : Condensation with primary amines forms Schiff bases, which are intermediates for metal-organic frameworks (MOFs) and coordination polymers .

Example Reaction Table

ReagentConditionsProductYieldSource
PhenylhydrazineDMSO, 25°C, 12hHydrazone derivative92%
4-Aminobenzoic acidEtOH, reflux, 6hSchiff base85%

Cycloaddition Reactions

The pyrazole core participates in 1,3-dipolar cycloadditions, particularly with diazo compounds or acetylides:

  • Copper-Catalyzed Cycloaddition : Reacts with acetylides in the presence of Cu(I) catalysts to form fused pyrazolo-heterocycles. A reported protocol achieved 89% yield using Zn(OTf)₂ as a co-catalyst .

  • Domino Cycloaddition-Elimination : With α-methylene carbonyl compounds and DBU base, regioselective pyrazole derivatives form via a water-elimination mechanism (65–88% yields) .

Key Mechanistic Insight
The formyl group enhances electrophilicity at position 4, directing cycloaddition regioselectivity. Para-tolyl substitution stabilizes intermediates through steric and electronic effects .

Oxidation and Functionalization

  • Vilsmeier-Haack Formylation : The aldehyde group can be further functionalized under Vilsmeier conditions (POCl₃/DMF), enabling C3 formylation of related pyrazolo[1,5-a]pyrimidines .

  • Oxidative Aromatization : Pyrazoline intermediates derived from this compound undergo oxidation (e.g., H₂O₂) to yield aromatic pyrazoles .

Nucleophilic Substitution

The ester moiety at position 3 undergoes hydrolysis or transesterification:

  • Saponification : Treatment with NaOH in aqueous ethanol generates the carboxylic acid derivative, a precursor for amide coupling .

  • Ester Exchange : Reacts with higher alcohols (e.g., benzyl alcohol) under acidic catalysis to yield modified esters.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable aryl-aryl bond formation:

  • Suzuki-Miyaura Coupling : The para-tolyl group participates in cross-couplings with aryl boronic acids, expanding the compound’s π-conjugation for material science applications .

  • Buchwald-Hartwig Amination : Reacts with amines to install amino groups at position 1, enhancing pharmacological potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate, and how can byproduct formation be minimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole carboxylates are prepared by reacting hydrazine derivatives with β-keto esters under reflux in acetonitrile or DMF. Byproduct formation (e.g., carbamoyl derivatives from cyano group hydrolysis) can be minimized by controlling reaction temperature (70–80°C) and using anhydrous conditions. Purification via column chromatography (silica gel, 30% EtOAc/hexane) effectively isolates the target compound .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns substituent positions on the pyrazole ring (e.g., formyl proton at δ 9.8–10.2 ppm, ester carbonyl at ~165 ppm).
  • IR Spectroscopy : Confirms formyl (C=O stretch at ~1700 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functional groups.
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+ ~300–330 m/z).
  • Elemental Analysis : Validates purity (>95%) .

Q. How can the formyl group in this compound be exploited for further derivatization?

  • Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., Grignard reagents), condensations (e.g., with hydrazines to form hydrazones), or reductions (NaBH4 to hydroxymethyl). For example, aldehyde derivatives react with amines in ethanol under reflux to form Schiff bases, useful in bioactive molecule synthesis .

Advanced Research Questions

Q. How can DFT studies predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). Gaussian 09W or ORCA software can simulate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., formyl carbon as electrophilic center). Compare theoretical vs. experimental NMR shifts (RMSD <0.3 ppm validates accuracy) .

Q. What strategies resolve crystallographic data contradictions in pyrazole derivatives?

  • Methodological Answer : For twinned or low-resolution data, use SHELXL for refinement with TWIN/BASF commands. Validate structures using Mercury’s packing similarity tools and checkCIF for ADDSYM alerts. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize crystal packing; compare dihedral angles between pyrazole and aryl rings (<10° deviation indicates planar stability) .

Q. How to design bioactivity assays for this compound’s potential pharmacological applications?

  • Methodological Answer : Screen for cyclooxygenase (COX) or histone deacetylase (HDAC) inhibition using enzyme-linked immunosorbent assays (ELISA). For anticancer activity, perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations. Compare IC50 values with control compounds like celecoxib .

Q. What advanced chromatographic methods identify reaction byproducts during synthesis?

  • Methodological Answer : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to detect side products (e.g., 4-carbamoylpyrazole from cyano hydrolysis). Quantify impurities via peak integration (<2% acceptable for pharmaceutical intermediates) .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3

InChI Key

GSXXFHWFEXJXIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)C

Origin of Product

United States

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